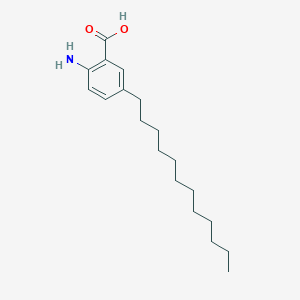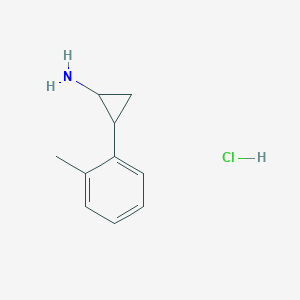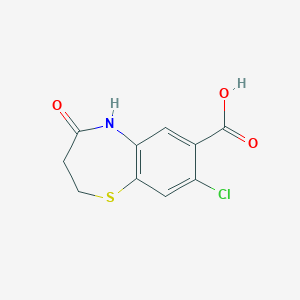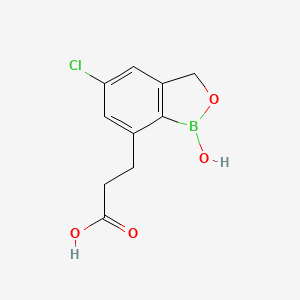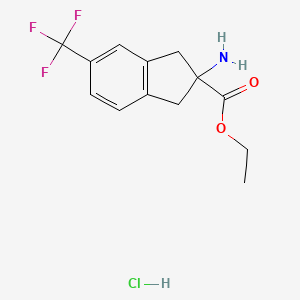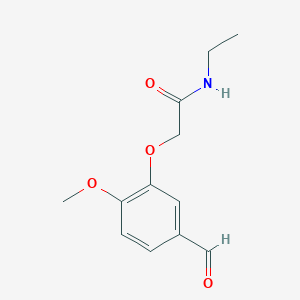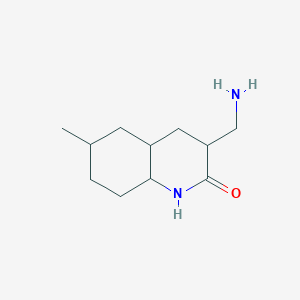
3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one is a complex organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a decahydroquinolin-2-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process might also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The decahydroquinolin-2-one core provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
2-Aminomethyl-6-methylpyridine: Used in various organic synthesis applications.
3-(Aminomethyl)phenylboronic acid: Utilized in boronic acid chemistry and as a reagent in organic synthesis.
Uniqueness
3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one is unique due to its specific structural features, which combine the properties of an aminomethyl group and a decahydroquinolin-2-one core
属性
CAS 编号 |
1311317-66-4 |
|---|---|
分子式 |
C11H20N2O |
分子量 |
196.29 g/mol |
IUPAC 名称 |
3-(aminomethyl)-6-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H20N2O/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10/h7-10H,2-6,12H2,1H3,(H,13,14) |
InChI 键 |
NQJRCGSIQBCYRW-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2C(C1)CC(C(=O)N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


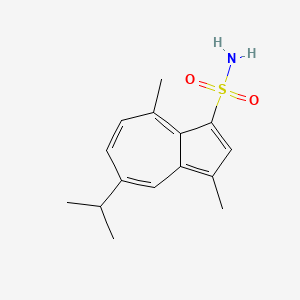

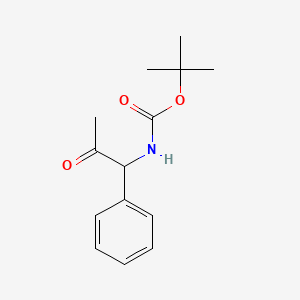

![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)
